3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Genotoxic Impurity Profiling RP-HPLC Method Validation Pharmaceutical Quality Control

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0, also referred to under CAS 120578-03-2 for the pure (E)-isomer) is a specialized quinoline-based vinyl benzaldehyde derivative with molecular formula C18H12ClNO and molecular weight 293.75 g/mol. This compound is not an end-product drug but serves as an essential intermediate in the convergent synthesis of montelukast sodium, a leukotriene D4 receptor antagonist used for asthma and allergic rhinitis.

Molecular Formula C44H38O15
Molecular Weight 0
CAS No. 115104-40-0
Cat. No. B1167505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
CAS115104-40-0
Molecular FormulaC44H38O15
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
InChIInChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0): Sourcing Guide for the Key Montelukast Intermediate


3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0, also referred to under CAS 120578-03-2 for the pure (E)-isomer) is a specialized quinoline-based vinyl benzaldehyde derivative with molecular formula C18H12ClNO and molecular weight 293.75 g/mol . This compound is not an end-product drug but serves as an essential intermediate in the convergent synthesis of montelukast sodium, a leukotriene D4 receptor antagonist used for asthma and allergic rhinitis [1]. Its structural features—a 7-chloroquinoline ring linked via an (E)-vinyl bridge to a benzaldehyde moiety—are precisely configured for the subsequent Grignard or Wittig reactions that assemble the montelukast scaffold [2]. For procurement decisions, the distinction between this exact intermediate and generic quinoline-benzaldehyde analogs is critical because any deviation in the halogen position, vinyl geometry, or aldehyde placement leads to a non‑functional intermediate that cannot complete the registered synthetic route [1].

Why Generic 7-Chloroquinoline or Benzaldehyde Analogs Cannot Replace 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0) in Regulated Synthesis


Substituting this compound with a structurally similar but chemically distinct analog—such as the des‑chloro analog 3-(2-(quinolin-2-yl)vinyl)benzaldehyde or the regioisomeric 4‑vinylbenzaldehyde derivative—introduces unacceptable risk in pharmaceutical manufacturing. The 7‑chloro atom is essential for the binding affinity of the final drug montelukast to the CysLT1 receptor, as demonstrated in SAR studies within the original Merck patent family [1]. Furthermore, the compound is a specifically controlled potential genotoxic impurity in montelukast sodium API, with regulatory thresholds established by the ICH M7 guideline; only the exact (E)-isomer with the defined substitution pattern can serve as a valid reference standard for analytical method validation [2]. Even the non‑chlorinated analog fails to co‑elute with the target analyte under the validated RP‑HPLC conditions, making it unsuitable as a system suitability marker or impurity reference . For procurement, this means that off‑target analogs carry zero utility for their primary intended use—either as a synthetic building block for montelukast or as a certified reference material for genotoxic impurity testing.

Quantitative Differentiation Evidence for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0) vs. Closest Analogs


HPLC Resolution of Genotoxic Impurity (BNA) from m-Isophthalaldehyde (PHA) in Montelukast Sodium

A gradient RP‑HPLC method using a Zorbax SB phenyl column (150 mm × 4.6 mm, 3.5 µm) with 2% trifluoroacetic acid (pH 1.9)/acetonitrile at 1.5 mL/min and detection at 238 nm achieved baseline resolution of the target compound (BNA) from m‑isophthalaldehyde (PHA) and montelukast sodium itself. Both aldehydes were quantifiable at 0.25 ppm levels relative to 1.7 mg/mL montelukast, with a linear range of 0.125–0.30 ppm (50–120% of the estimated allowable limit of 150 ppm). Crucially, BNA and PHA were absent in all three pure montelukast batches tested, confirming that the method can discriminate this specific intermediate from the structurally similar dialdehyde PHA [1].

Genotoxic Impurity Profiling RP-HPLC Method Validation Pharmaceutical Quality Control

Synthetic Yield in the Iron-Catalyzed Gram-Scale Synthesis: Target Compound vs. Traditional Multistep Routes

In a 2014 study, an iron(II) acetate-catalyzed C(sp3)–H functionalization of 7-chloro-2-methylquinoline with benzaldehyde produced the target (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde on a gram scale. The atom-economic method generated the desired product directly without the need for pre-functionalized starting materials or protecting groups, representing a step-reduction compared to the classical Wittig or Grignard-based routes described in the original Merck patents, which require separate preparation of phosphonium salts or organometallic reagents from the same aldehyde intermediate [1]. While no direct yield head-to-head is reported, the conventional condensation method using 7-chloroquinaldine and m‑phthalaldehyde typically requires 8–9 h reflux and recrystallization to achieve 67% yield [2], whereas the iron-catalyzed route operates under milder conditions with moderate-to-excellent yields for related substrates, implying potential for improved sustainability.

Green Chemistry C(sp3)–H Functionalization Process Chemistry

Purity Benchmarking of Commercial Batches: ≥95% (CAS 115104-40-0) vs. ≥96% (CAS 120578-03-2, (E)-isomer)

Commercially available batches of the compound are typically offered at two purity tiers: ≥95% (CAS 115104-40-0, mixed isomers or unspecified geometry) and ≥96% to NLT 98% for the pure (E)-isomer (CAS 120578-03-2) . Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC for the 96% grade, while aromsyn offers NLT 98% purity for the (E)-isomer . In contrast, closely related analogs like 3-(2-(quinolin-2-yl)vinyl)benzaldehyde (lacking the 7‑chloro substituent) are not certified against montelukast impurity reference standards and thus cannot be used in regulatory impurity profiling, representing a key procurement differentiator .

Reference Standard Qualification Pharmaceutical Intermediate Purity ISO 17034

Critical Role of the 7-Chloro Substituent in CysLT1 Receptor Affinity: SAR Evidence from the Montelukast Patent Family

Within the original Merck patent EP 0480717 A1, the SAR table reveals that replacement of the 7-chloro atom on the quinoline ring with hydrogen, fluorine, or methoxy leads to a >10‑fold loss in binding affinity for the CysLT1 receptor. The 7-chloro substituent occupies a hydrophobic pocket in the receptor and is mandatory for sub‑nanomolar IC50 values in the final montelukast molecule. Since 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde is the direct precursor incorporating this pharmacophoric element, any intermediate lacking the 7-chloro group (e.g., 3-(2-(quinolin-2-yl)vinyl)benzaldehyde) would produce an inactive final compound, rendering the entire synthesis futile [1].

Structure-Activity Relationship CysLT1 Antagonism Medicinal Chemistry

Primary Procurement and Research Applications of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 115104-40-0)


Certified Reference Standard for Genotoxic Impurity Quantification in Montelukast Sodium API

As validated by Maddhesia et al. (2018), this compound serves as the reference material for the RP‑HPLC determination of potential genotoxic impurities in montelukast sodium, achieving an LOQ of 0.25 ppm and meeting ICH Q2(R1) guidelines [1]. Quality control laboratories procuring this compound obtain a reference that is chromatographically resolved from the co‑impurity m‑isophthalaldehyde and the API itself, enabling compliant batch release testing under ICH M7 requirements.

Key Intermediate in the Grignard-Based Convergent Synthesis of Montelukast Sodium

The compound is the essential aldehyde component in the Grignard reaction with vinylmagnesium bromide that constructs the styrenic alcohol intermediate of montelukast [2]. Industrial process chemistry groups rely on this intermediate with specified (E)-geometry to ensure stereochemical integrity in the final drug substance, as any (Z)-isomer would propagate an incorrect configuration through the remaining synthetic steps.

Benchmark Substrate for Developing Atom-Economic Catalytic Methods to 2-Alkenylazaarenes

The gram-scale synthesis of this compound via iron-catalyzed C(sp3)–H functionalization, as reported by Pi et al. (2014), establishes it as a benchmark substrate for evaluating emerging catalytic methodologies aimed at reducing step count and waste in pharmaceutical intermediate production [3]. Academic and industrial research groups can use this well‑characterized intermediate to calibrate novel catalytic systems.

Pharmacophore-Containing Building Block for CysLT1 Antagonist Lead Optimization

Medicinal chemistry teams exploring leukotriene receptor antagonists can employ this building block to introduce the validated 7-chloroquinoline‑vinyl‑benzaldehyde pharmacophore into novel chemotypes, leveraging the SAR established in the montelukast patent family where the 7-chloro group is mandatory for sub‑nanomolar CysLT1 affinity [4]. Using the correct intermediate ensures that any observed activity originates from the intended structure and not from an inactive des‑chloro analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.